6-(Methoxymethyl)-2-(pyrazin-2-yl)pyrimidin-4-ol
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Overview
Description
6-(Methoxymethyl)-2-(pyrazin-2-yl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a methoxymethyl group at the 6-position and a pyrazin-2-yl group at the 2-position. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)-2-(pyrazin-2-yl)pyrimidin-4-ol typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of a β-keto ester, an aldehyde, and urea.
Substitution Reactions: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride.
Coupling with Pyrazine: The pyrazin-2-yl group can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate pyrazine derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the pyrimidine or pyrazine rings, potentially leading to dihydro derivatives.
Substitution: The compound can undergo various substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or acids, while reduction could yield dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrimidine and pyrazine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(Methoxymethyl)-2-(pyrazin-2-yl)pyrimidin-4-ol would depend on its specific biological target. Generally, compounds of this type might interact with enzymes or receptors, modulating their activity. The methoxymethyl and pyrazin-2-yl groups could play roles in binding to the target site, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrazin-2-yl)pyrimidin-4-ol: Lacks the methoxymethyl group, which might affect its biological activity and solubility.
6-(Methoxymethyl)pyrimidin-4-ol: Lacks the pyrazin-2-yl group, which could influence its binding properties and overall activity.
Uniqueness
6-(Methoxymethyl)-2-(pyrazin-2-yl)pyrimidin-4-ol is unique due to the presence of both the methoxymethyl and pyrazin-2-yl groups, which could confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H10N4O2 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
4-(methoxymethyl)-2-pyrazin-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H10N4O2/c1-16-6-7-4-9(15)14-10(13-7)8-5-11-2-3-12-8/h2-5H,6H2,1H3,(H,13,14,15) |
InChI Key |
ZQSGYBYSNVTINE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)C2=NC=CN=C2 |
Origin of Product |
United States |
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